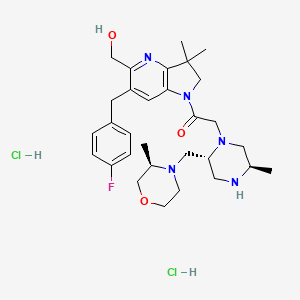

Tolinapant dihydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

1799328-50-9 |

|---|---|

Molecular Formula |

C30H44Cl2FN5O3 |

Molecular Weight |

612.6 g/mol |

IUPAC Name |

1-[6-[(4-fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-2H-pyrrolo[3,2-b]pyridin-1-yl]-2-[(2R,5R)-5-methyl-2-[[(3R)-3-methylmorpholin-4-yl]methyl]piperazin-1-yl]ethanone;dihydrochloride |

InChI |

InChI=1S/C30H42FN5O3.2ClH/c1-20-14-35(25(13-32-20)15-34-9-10-39-18-21(34)2)16-28(38)36-19-30(3,4)29-27(36)12-23(26(17-37)33-29)11-22-5-7-24(31)8-6-22;;/h5-8,12,20-21,25,32,37H,9-11,13-19H2,1-4H3;2*1H/t20-,21-,25-;;/m1../s1 |

InChI Key |

BZXQBXXYGJSOTM-FBLZNNLISA-N |

Isomeric SMILES |

C[C@@H]1CN([C@H](CN1)CN2CCOC[C@H]2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |

Canonical SMILES |

CC1CN(C(CN1)CN2CCOCC2C)CC(=O)N3CC(C4=C3C=C(C(=N4)CO)CC5=CC=C(C=C5)F)(C)C.Cl.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Tolinapant Dihydrochloride: A Dual IAP Antagonist with Immunomodulatory Activity in T-Cell Lymphoma

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Tolinapant (formerly ASTX660), a dihydrochloride salt of a potent, orally bioavailable, non-peptidomimetic small molecule, is a dual antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically cellular IAP1 (cIAP1), cellular IAP2 (cIAP2), and X-linked IAP (XIAP).[1][2] In the context of T-cell lymphoma (TCL), tolinapant exhibits a multi-faceted mechanism of action, combining direct tumor cell apoptosis with a robust, immune-mediated anti-tumor response.[2][3] This technical guide elucidates the core mechanisms of tolinapant, detailing its molecular interactions, cellular consequences, and the preclinical and clinical evidence supporting its therapeutic potential in TCL.

Core Mechanism of Action: IAP Antagonism

Inhibitor of Apoptosis Proteins are key regulators of apoptosis and cell survival signaling pathways.[1] Their overexpression in various cancers, including T-cell lymphomas, is associated with tumor growth, resistance to therapy, and poor prognosis.[1] Tolinapant exerts its primary effect by mimicking the endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), to bind to and neutralize cIAP1, cIAP2, and XIAP.[1]

This antagonism disrupts the anti-apoptotic and pro-survival signaling typically maintained by IAPs, leading to two major downstream consequences: induction of apoptosis and immunogenic cell death.

Induction of Apoptosis

By antagonizing XIAP, tolinapant relieves the inhibition of caspases, the key executioners of apoptosis.[1] Furthermore, antagonism of cIAP1/2 leads to their auto-ubiquitination and subsequent proteasomal degradation. This degradation stabilizes NIK (NF-κB-inducing kinase), leading to the activation of the non-canonical NF-κB pathway, which can prime cells for apoptosis. In some TCL cell lines, tolinapant's pro-apoptotic effect is significantly enhanced in the presence of death receptor ligands such as TNFα, FASL, or TRAIL.[4]

Induction of Immunogenic Cell Death (ICD) and Necroptosis

A pivotal aspect of tolinapant's mechanism in TCL is its ability to induce immunogenic cell death (ICD) and necroptosis, a regulated form of necrosis.[3][5] This process is particularly important in apoptosis-resistant cancer cells. By inhibiting cIAP1/2, tolinapant promotes the formation of the necrosome, a signaling complex comprising RIPK1, RIPK3, and MLKL.[6] Activation of this pathway leads to lytic cell death and the release of damage-associated molecular patterns (DAMPs), which act as danger signals to the immune system.[5][7]

The following diagram illustrates the signaling pathway of IAP antagonism by tolinapant.

Immunomodulatory Effects

The induction of ICD and necroptosis by tolinapant transforms the tumor into an in-situ vaccine, activating both the innate and adaptive immune systems.[3] Preclinical studies have demonstrated that the efficacy of tolinapant in syngeneic TCL models is dependent on an intact immune system, with complete tumor regression observed only in immunocompetent mice.[2][7]

Remodeling the Tumor Microenvironment

Tolinapant treatment leads to significant changes in the tumor microenvironment, including:

-

Increased antigen presentation: Upregulation of genes associated with the myeloid lineage and antigen presentation machinery.[3]

-

Infiltration of immune cells: Recruitment of immune cells to the tumor site.[8]

-

Cytokine and Chemokine production: Increased levels of pro-inflammatory cytokines and chemokines.[3]

Biopsy samples from TCL patients treated with tolinapant have confirmed these preclinical findings, showing changes in gene expression and cytokine profiles consistent with immune modulation.[3]

The workflow for investigating the immunomodulatory effects of tolinapant is depicted below.

Synergistic Combinations

The mechanism of tolinapant lends itself to synergistic combinations with other anti-cancer agents.

Hypomethylating Agents (HMAs)

Preclinical studies have shown that combining tolinapant with HMAs like decitabine and azacitidine results in a high degree of synergy in TCL cell lines.[6] HMAs can re-express components of the necroptosis pathway, such as RIPK3, thereby sensitizing resistant cells to tolinapant-induced necroptosis.[5][6] This combination also leads to an increase in the expression of cancer-specific antigens and genes involved in interferon signaling, further enhancing the anti-tumor immune response.[5]

HDAC Inhibitors

The combination of tolinapant with the histone deacetylase (HDAC) inhibitor romidepsin has also demonstrated synergy in in-vitro models of TCL.[9]

Clinical Data in T-Cell Lymphoma

The phase 2 portion of the ASTX660-01 trial (NCT02503423) evaluated single-agent tolinapant in patients with relapsed/refractory peripheral T-cell lymphoma (PTCL) and cutaneous T-cell lymphoma (CTCL).[8]

| Parameter | Peripheral T-cell Lymphoma (PTCL) (n=96) | Cutaneous T-cell Lymphoma (CTCL) (n=50) |

| Overall Response Rate (ORR) | 22.9%[8] | 28.0%[8] |

| Complete Response (CR) | 9.4%[8] | 4.0%[8] |

| Partial Response (PR) | 13.5%[8] | 24.0%[8] |

| Median Duration of Response (DOR) | 6.5 months[8] | 8.8 months[8] |

| Median Time to Response | 56.0 days[8] | 55.5 days[8] |

| Median Progression-Free Survival (PFS) | 1.8 months[8] | 5.5 months[8] |

| Median Overall Survival (OS) | 15.4 months[8] | 40.7 months[8] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. While specific, step-by-step protocols are proprietary to the conducting laboratories, the general methodologies employed in the key studies are outlined below.

Cell Proliferation Assays

-

Objective: To determine the sensitivity of TCL cell lines to tolinapant.

-

Methodology: TCL cell lines are seeded in multi-well plates and treated with a range of concentrations of tolinapant, with or without the addition of 10 ng/ml of TNFα. Cell viability is assessed after a defined incubation period (e.g., 72 hours) using a luminescent cell viability assay, such as CellTiter-Glo®, which measures ATP levels. IC50 values are then calculated.[6][9]

Western Blotting

-

Objective: To analyze protein expression levels of IAPs, and markers of apoptosis and necroptosis.

-

Methodology: TCL cells are treated with tolinapant for various time points. Cell lysates are prepared, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against target proteins (e.g., cIAP1, XIAP, cleaved PARP, RIPK3). A secondary antibody conjugated to an enzyme (e.g., HRP) is then used for detection via chemiluminescence.[6]

In Vivo Tumor Models

-

Objective: To evaluate the in vivo efficacy and mechanism of action of tolinapant.

-

Methodology: Syngeneic mouse models of TCL (e.g., BW5147) are established in both immunocompetent and immunodeficient mice. Once tumors are established, mice are treated with tolinapant or vehicle control. Tumor growth is monitored over time. At the end of the study, tumors can be excised for analysis of necroptosis and ICD markers by Western blot or for gene expression analysis.[3]

Transcriptomic Analysis of Patient Biopsies

-

Objective: To assess the immunomodulatory effects of tolinapant in patients.

-

Methodology: Tumor biopsies are collected from patients before and during treatment with tolinapant. RNA is extracted from the biopsy samples, and transcriptomic profiling is performed (e.g., using RNA sequencing). Gene expression changes related to immune cell populations and signaling pathways are then analyzed.[3]

Conclusion

Tolinapant dihydrochloride represents a novel therapeutic approach for T-cell lymphoma, leveraging a dual mechanism of action that combines direct induction of cancer cell death with the stimulation of a potent anti-tumor immune response. Its ability to induce necroptosis and remodel the tumor microenvironment provides a strong rationale for its use as a single agent and in combination with other therapies, particularly those that can enhance its immunomodulatory effects. The promising clinical data in relapsed/refractory TCL warrants further investigation and development of this innovative agent.

References

- 1. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 2. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2019 EHA: ASTX660, a non-peptidomimetic antagonist of cIAP1/2 and XIAP, induces apoptosis in T cell lymphoma by enhancing immune mediated and death receptor dependent killing – Astex [astx.com]

- 5. Epigenetic Priming by Hypomethylation Enhances the Immunogenic Potential of Tolinapant in T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. researchgate.net [researchgate.net]

- 8. onclive.com [onclive.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Discovery and Synthesis of Tolinapant (ASTX660)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1/2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2][3] Developed by Astex Pharmaceuticals, Tolinapant emerged from a fragment-based drug discovery approach and has shown promise in preclinical and clinical studies for the treatment of various cancers, particularly T-cell lymphomas.[3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical evaluation of Tolinapant, intended for researchers and professionals in the field of drug development.

Introduction: Targeting the Inhibitor of Apoptosis Proteins (IAPs)

The inhibitor of apoptosis (IAP) proteins are a family of crucial negative regulators of apoptosis, or programmed cell death.[3] Overexpression of IAPs is a common feature in many cancers, contributing to tumor cell survival, proliferation, and resistance to therapy.[3] This makes them attractive targets for the development of novel anticancer agents. The family includes XIAP, which directly binds to and inhibits caspases-3, -7, and -9, and cIAP1 and cIAP2, which are E3 ubiquitin ligases that regulate cell signaling pathways, including the NF-κB pathway.[5] Tolinapant was designed to antagonize both cIAPs and XIAP, thereby promoting apoptosis in cancer cells.[3]

Discovery of Tolinapant: A Fragment-Based Approach

Tolinapant was discovered using Astex Pharmaceuticals' proprietary fragment-based drug discovery (FBDD) platform.[6] This approach involves screening libraries of low-molecular-weight compounds ("fragments") for weak binding to the target protein. The structural information from these fragment-binding events is then used to guide the design and synthesis of more potent lead compounds. This strategy led to the identification of a novel, non-peptidomimetic chemical scaffold with a balanced affinity for both cIAP1 and XIAP.[6]

Synthesis of Tolinapant (ASTX660)

The chemical synthesis of Tolinapant, 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one, involves a multi-step synthetic route. A high-level overview of the synthesis is as follows:

A detailed, step-by-step synthesis protocol is outlined in the supplementary information of the primary publication by Johnson et al. (2018) in the Journal of Medicinal Chemistry.[7]

Mechanism of Action

Tolinapant exerts its anticancer effects through a dual mechanism, targeting both cIAP1/2 and XIAP.

-

cIAP1/2 Antagonism: Tolinapant binds to the BIR3 domain of cIAP1 and cIAP2, inducing their auto-ubiquitination and subsequent proteasomal degradation.[8] This leads to the stabilization of NF-κB-inducing kinase (NIK), which in turn activates the non-canonical NF-κB pathway.[8]

-

XIAP Antagonism: Tolinapant binds to the BIR3 domain of XIAP, preventing its interaction with and inhibition of caspase-9.[8][9] This releases the brake on the intrinsic apoptosis pathway.

The combined effect of cIAP and XIAP antagonism by Tolinapant is a shift in the cellular balance towards apoptosis, particularly in the presence of pro-inflammatory signals like TNFα.[4]

Below is a diagram illustrating the signaling pathways affected by Tolinapant.

Caption: Tolinapant's dual inhibition of cIAP1/2 and XIAP.

Preclinical Data

Biochemical and Cellular Activity

Tolinapant has demonstrated potent activity in a variety of in vitro assays.

| Assay Type | Target/Cell Line | IC50/EC50 | Reference |

| cIAP1 BIR3 Binding | Cell-free | <12 nM | [8] |

| XIAP BIR3 Binding | Cell-free | <40 nM | [8] |

| cIAP1 Degradation | MDA-MB-231 cells | 0.22 nM | |

| XIAP-Caspase-9 Interaction | HEK293 cells | 2.8 nM | |

| Cell Viability (with TNFα) | MDA-MB-231 cells | 1.1 nM | |

| Cell Viability (with TNFα) | A375 cells | 3.2 nM |

In Vivo Efficacy

Tolinapant has shown significant anti-tumor activity in mouse xenograft models.

| Tumor Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Reference |

| MDA-MB-231 (Breast Cancer) | 10 mg/kg, oral, daily | Significant TGI | [8] |

| A375 (Melanoma) | 10 mg/kg, oral, daily | Significant TGI | [8] |

Pharmacokinetics

Pharmacokinetic studies in mice have demonstrated that Tolinapant is orally bioavailable.[6]

| Species | Route | Bioavailability (%) |

| Mouse | Oral | ~30% |

Experimental Protocols

cIAP1 Degradation Assay (Western Blot)

This protocol describes a method to assess the ability of Tolinapant to induce the degradation of cIAP1 in a cellular context.

Workflow Diagram:

Caption: Workflow for assessing cIAP1 degradation by Western Blot.

Methodology:

-

Cell Culture: MDA-MB-231 cells are cultured in appropriate media until they reach 70-80% confluency.

-

Treatment: Cells are treated with varying concentrations of Tolinapant or vehicle control (e.g., DMSO) for a specified time (e.g., 2, 6, 24 hours).

-

Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein from each sample are loaded onto a polyacrylamide gel and separated by electrophoresis.

-

Western Blotting: Proteins are transferred from the gel to a PVDF membrane. The membrane is blocked with 5% non-fat milk or BSA in TBST.

-

Antibody Incubation: The membrane is incubated with a primary antibody specific for cIAP1. A loading control antibody (e.g., anti-β-actin or anti-GAPDH) is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

Analysis: The intensity of the cIAP1 band is quantified and normalized to the loading control to determine the extent of degradation.

XIAP-Caspase-9 Co-Immunoprecipitation Assay

This protocol is designed to demonstrate that Tolinapant disrupts the interaction between XIAP and caspase-9 in cells.

Methodology:

-

Cell Transfection and Treatment: HEK293T cells are co-transfected with expression vectors for tagged versions of XIAP (e.g., FLAG-XIAP) and caspase-9. After 24-48 hours, cells are treated with Tolinapant or vehicle for a specified time.

-

Cell Lysis: Cells are lysed in a non-denaturing lysis buffer (e.g., Triton X-100 based buffer) containing protease inhibitors.

-

Immunoprecipitation: The cell lysate is incubated with an anti-FLAG antibody conjugated to agarose beads to pull down FLAG-XIAP and any interacting proteins.

-

Washing: The beads are washed several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: The eluted samples are resolved by SDS-PAGE and analyzed by western blotting using antibodies against caspase-9 and the FLAG tag (to confirm XIAP immunoprecipitation). A decrease in the amount of co-immunoprecipitated caspase-9 in the Tolinapant-treated samples indicates disruption of the interaction.

Cell Viability Assay (CellTiter-Glo®)

This assay measures cell viability by quantifying ATP, an indicator of metabolically active cells.

Methodology:

-

Cell Seeding: Cells (e.g., MDA-MB-231, A375) are seeded in 96-well opaque-walled plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of Tolinapant, often in the presence of a constant concentration of TNFα, for a specified period (e.g., 72 hours).

-

Reagent Addition: An equal volume of CellTiter-Glo® reagent is added to each well.

-

Incubation and Lysis: The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Luminescence Measurement: The luminescence is read using a plate-reading luminometer.

-

Data Analysis: The data is normalized to vehicle-treated controls, and IC50 values are calculated using a non-linear regression analysis.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of Tolinapant in a mouse xenograft model.

Methodology:

-

Cell Implantation: Human cancer cells (e.g., 5 x 10^6 MDA-MB-231 or A375 cells) are suspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).

-

Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers (Volume = 0.5 x length x width²).

-

Randomization and Treatment: Once tumors reach the desired size, mice are randomized into treatment and control groups. Tolinapant is administered orally at the specified dose and schedule. The vehicle control group receives the formulation without the drug.

-

Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. The primary endpoint is typically tumor growth inhibition.

-

Pharmacodynamic Analysis: At the end of the study, or at specified time points, tumors can be excised for analysis of target engagement (e.g., cIAP1 degradation by western blot).

Pharmacokinetic Analysis

This protocol provides a general method for determining the pharmacokinetic profile of Tolinapant in mice.

Methodology:

-

Drug Administration: Tolinapant is administered to mice via oral gavage at a specific dose.

-

Blood Sampling: Blood samples are collected at various time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via a suitable method (e.g., tail vein or retro-orbital bleeding).

-

Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.

-

Sample Preparation: Plasma samples are prepared for analysis, typically by protein precipitation with a solvent like acetonitrile, followed by centrifugation. An internal standard is added for quantification.

-

LC-MS/MS Analysis: The prepared samples are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the concentration of Tolinapant.

-

Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability.

Conclusion

Tolinapant (ASTX660) is a promising, rationally designed dual IAP antagonist with a well-defined mechanism of action and demonstrated preclinical activity. Its oral bioavailability and efficacy in in vivo models support its continued clinical development for the treatment of various cancers. This technical guide provides a foundational understanding of the discovery and preclinical characterization of Tolinapant, offering valuable insights for researchers and drug development professionals working in the field of oncology.

References

- 1. Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A375 Xenograft Model | Xenograft Services [xenograft.net]

- 3. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 4. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bohrium.com [bohrium.com]

- 6. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins: 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. selleckchem.com [selleckchem.com]

- 9. researchgate.net [researchgate.net]

Tolinapant: A Dual cIAP1/2 and XIAP Antagonist - A Technical Guide

Abstract

Tolinapant (formerly ASTX660) is an orally bioavailable, non-peptidomimetic small molecule that acts as a potent dual antagonist of cellular inhibitor of apoptosis proteins 1 and 2 (cIAP1/2) and X-linked inhibitor of apoptosis protein (XIAP).[1][2] By mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), Tolinapant relieves the IAP-mediated suppression of apoptosis, thereby promoting programmed cell death in cancer cells.[3] Furthermore, Tolinapant exhibits immunomodulatory properties by activating the non-canonical NF-κB signaling pathway.[4] This technical guide provides an in-depth overview of Tolinapant, including its mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to its study. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling tumor cells to survive and proliferate despite cellular damage and anti-cancer therapies.[5] The Inhibitor of Apoptosis (IAP) proteins are key regulators of this process, functioning to suppress apoptosis by directly inhibiting caspases and modulating cell signaling pathways.[2] Elevated expression of IAPs is observed in numerous malignancies and is often associated with poor prognosis and treatment resistance.[2]

Tolinapant is a novel IAP antagonist that distinguishes itself through its dual targeting of both cIAP1/2 and XIAP.[2] This dual antagonism is significant as XIAP is the only IAP family member that directly inhibits caspases, while cIAP1 and cIAP2 are critical regulators of the NF-κB signaling pathway.[3] Tolinapant has demonstrated single-agent clinical activity, particularly in T-cell lymphomas, and is also being investigated in combination with other anti-cancer agents.[6][7]

Mechanism of Action

Tolinapant's primary mechanism of action involves binding to the BIR (Baculoviral IAP Repeat) domains of cIAP1, cIAP2, and XIAP, thereby disrupting their normal functions.[4]

-

Antagonism of XIAP: Tolinapant binds to the BIR3 domain of XIAP, preventing XIAP from binding to and inhibiting caspases-3, -7, and -9. This releases the brakes on both the intrinsic and extrinsic apoptosis pathways, leading to the execution of programmed cell death.[4]

-

Antagonism of cIAP1/2: Tolinapant's binding to the BIR domains of cIAP1 and cIAP2 induces their auto-ubiquitination and subsequent proteasomal degradation.[4] The degradation of cIAP1/2 has two major consequences:

-

Activation of the Non-Canonical NF-κB Pathway: In the absence of cIAP1/2, the NF-κB-inducing kinase (NIK) stabilizes, leading to the activation of the non-canonical NF-κB pathway. This pathway plays a role in immune modulation.[4]

-

Induction of Apoptosis: The degradation of cIAPs can lead to the formation of the ripoptosome complex, triggering caspase-8-dependent apoptosis, particularly in the presence of pro-inflammatory cytokines like TNFα.[3]

-

Data Presentation

In Vitro Potency

| Target | Assay Format | IC50/Ki | Reference |

| cIAP1 (BIR3) | Cell-free assay | < 12 nmol/L (IC50) | [4] |

| XIAP (BIR3) | Cell-free assay | < 40 nmol/L (IC50) | [4] |

Preclinical Pharmacokinetics

| Species | Route | Dose | Bioavailability (%) | Reference |

| Mouse | Oral | 5 mg/kg | 12-34% | [1][8] |

| Rat | Oral | 5 mg/kg | 12-34% | [1][8] |

| Non-Human Primate | Oral | 5 mg/kg | 12-34% | [1][8] |

Preclinical Efficacy in Xenograft Models

| Tumor Model | Dosing Regimen | Outcome | Reference |

| A375 (Melanoma) | 5-20 mg/kg, oral | Demonstrated pharmacodynamic modulation and efficacy | [1][8] |

| MDA-MB-231 (Breast Cancer) | 30 mg/kg, oral | Efficacious | [8] |

| HH (T-cell Lymphoma) | Daily, oral | Significantly slowed tumor growth | [6] |

| SUP-T1 (T-cell Lymphoma) | 20 mg/kg, daily oral for 9 days | Significantly slowed tumor growth | [6] |

| AKP (Colorectal Cancer Organoid) | 16 mg/kg (in combination with FOLFOX) | Significant tumor regression | [9] |

Clinical Efficacy (Phase II Study in Relapsed/Refractory T-Cell Lymphoma - NCT02503423)

| Indication | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DoR) | Reference |

| Peripheral T-Cell Lymphoma (PTCL) | 98 | 22% | 9 | 12 | 133 days | [7] |

| Cutaneous T-Cell Lymphoma (CTCL) | 50 | 26% | 2 | 11 | 148 days | [7] |

Experimental Protocols

In Vitro IAP Binding Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the binding affinity of Tolinapant to the BIR3 domain of XIAP or cIAP1.

Materials:

-

Purified recombinant BIR3 domain of human XIAP or cIAP1.

-

Fluorescently labeled SMAC-derived peptide probe (e.g., with FITC or TAMRA).

-

Tolinapant.

-

Assay buffer (e.g., 100 mM potassium phosphate pH 7.5, 100 µg/mL bovine gamma globulin, 0.02% sodium azide).

-

384-well, low-volume, black, round-bottom plates.

-

Plate reader capable of measuring fluorescence polarization.

Procedure:

-

Prepare a serial dilution of Tolinapant in the assay buffer.

-

In a 384-well plate, add the fluorescently labeled SMAC peptide probe at a constant concentration (e.g., 1-5 nM).

-

Add the purified BIR3 domain protein at a constant concentration (determined by prior titration experiments to be in the linear range of the binding curve).

-

Add the serially diluted Tolinapant or vehicle control to the wells.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 30-60 minutes), protected from light.

-

Measure the fluorescence polarization on a plate reader.

-

Calculate the IC50 values by fitting the data to a four-parameter logistic equation.

cIAP1 Degradation Assay (Western Blot)

This protocol details the procedure to assess the ability of Tolinapant to induce the degradation of cIAP1 in cultured cancer cells.

Materials:

-

Cancer cell line of interest (e.g., MDA-MB-231).

-

Cell culture medium and supplements.

-

Tolinapant.

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

-

BCA protein assay kit.

-

SDS-PAGE gels and running buffer.

-

Transfer buffer and PVDF membrane.

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).

-

Primary antibodies: anti-cIAP1 and anti-β-actin (or other loading control).

-

HRP-conjugated secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for western blots.

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of Tolinapant or vehicle control for a specified time (e.g., 2, 4, 8, 24 hours).

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-cIAP1 antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the extent of cIAP1 degradation.

In Vivo Tumor Xenograft Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of Tolinapant in a mouse xenograft model.

Materials:

-

Immunocompromised mice (e.g., nude or SCID mice).

-

Cancer cell line for implantation (e.g., A375 melanoma cells).

-

Cell culture medium.

-

Matrigel (optional).

-

Tolinapant.

-

Vehicle for oral administration (e.g., 0.5% methylcellulose).

-

Calipers for tumor measurement.

Procedure:

-

Culture the cancer cells to the desired confluence.

-

Harvest and resuspend the cells in a suitable medium, with or without Matrigel.

-

Subcutaneously inject the cell suspension into the flank of the mice.

-

Monitor the mice for tumor growth.

-

When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer Tolinapant orally at the desired dose and schedule (e.g., daily). The control group receives the vehicle.

-

Measure tumor volume with calipers at regular intervals (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Monitor the body weight of the mice as a measure of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting for pharmacodynamic markers).

-

Plot the mean tumor volume over time for each group to assess anti-tumor efficacy.

Mandatory Visualizations

Tolinapant's Dual Mechanism of Action

References

- 1. Dose escalation of tolinapant (ASTX660) in combination with standard radical chemoradiotherapy in cervical cancer : a study protocol for a phase 1b TiTE-CRM clinical trial (CRAIN) in UK secondary care centres - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DOT Language | Graphviz [graphviz.org]

- 5. Tolinapant | MedPath [trial.medpath.com]

- 6. 2022 TCLF: Trials-In-Progress, A Phase 1-2, Open-Label Study of the Safety, Pharmacokinetics, Pharmacodynamics, and Preliminary Activity of Tolinapant in Combination with Oral Decitabine/Cedazuridine and Oral Decitabine/Cedazuridine Alone in Subjects with Relapsed/Refractory Peripheral T-cell Lymphoma – Astex [astx.com]

- 7. sketchviz.com [sketchviz.com]

- 8. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

Preclinical Characterization of Tolinapant Dihydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant dihydrochloride (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs). Specifically, it dually targets cellular IAP1 (cIAP1) and X-linked IAP (XIAP), key regulators of apoptosis and immune signaling pathways that are often dysregulated in cancer.[1][2] This technical guide provides a comprehensive overview of the preclinical characterization of Tolinapant, summarizing key data on its mechanism of action, in vitro and in vivo efficacy, pharmacokinetics, and safety profile.

Mechanism of Action

Tolinapant functions by mimicking the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases).[3] By binding to the BIR3 domains of cIAP1 and XIAP, Tolinapant disrupts their ability to inhibit caspases and regulate cellular signaling pathways.[3] This dual antagonism leads to two primary anti-tumor effects:

-

Induction of Apoptosis: By inhibiting XIAP, Tolinapant relieves the suppression of caspases, thereby promoting programmed cell death (apoptosis) in cancer cells.[2] Furthermore, antagonism of cIAP1 leads to its proteasomal degradation, which in turn stabilizes NIK (NF-κB-inducing kinase) and activates the non-canonical NF-κB pathway, often culminating in TNFα-dependent apoptosis.[3]

-

Immunomodulation: Tolinapant has been shown to induce immunogenic cell death (ICD), a form of apoptosis that triggers an anti-tumor immune response.[4][5] This involves the surface exposure of damage-associated molecular patterns (DAMPs), such as calreticulin and HSP70, and the release of HMGB1.[5][6] This process enhances the activation of both the innate and adaptive immune systems, leading to increased antigen presentation and T-cell mediated tumor killing.[1][7]

Data Presentation

In Vitro Activity

Tolinapant has demonstrated potent activity across a range of cancer cell lines, particularly in T-cell lymphomas. Its efficacy is often enhanced in the presence of TNFα.

| Target/Assay | Cell Line | IC50 Value | Conditions | Reference |

| cIAP1 (BIR3) Binding | - | < 12 nmol/L | SMAC-peptide interaction assay | [3] |

| XIAP (BIR3) Binding | - | < 40 nmol/L | SMAC-peptide interaction assay | [3] |

| cIAP1 Degradation | MDA-MB-231 | 0.22 nmol/L | Intracellular degradation assay | [8][9] |

| XIAP Inhibition | - | 2.8 nmol/L | Cellular XIAP-caspase 9 immunoprecipitation assay | [8][9] |

In Vivo Efficacy in Xenograft Models

Tolinapant has shown significant single-agent anti-tumor activity in various preclinical xenograft models.

| Tumor Model | Animal Model | Dosing | Outcome | Reference |

| A375 Melanoma | Mouse | 5-20 mg/kg, oral | Pharmacodynamic modulation and efficacy | [10][11][12] |

| MDA-MB-231 Breast Cancer | Mouse | 30 mg/kg, oral | Favorable oral efficacy | [10] |

| HH T-Cell Lymphoma | Mouse | Daily, oral | Significantly slowed tumor growth | [1] |

| SUP-T1 T-Cell Lymphoma | Mouse | Daily, oral | Significantly slowed tumor growth | [1] |

| BW5147 T-Cell Lymphoma | Immunocompetent Mouse | Oral | Complete tumor regression | [4] |

Preclinical Pharmacokinetics

Pharmacokinetic studies have been conducted in several species, demonstrating oral bioavailability.

| Species | Dose | Bioavailability | Key Findings | Reference |

| Rodents | 5 mg/kg, oral | 12-34% | Favorable bioavailability | [10][11] |

| Non-Human Primates (NHP) | 5 mg/kg, oral | 12-34% | Non-linear pharmacokinetics at higher doses | [10][11][12] |

| Mouse | Single oral dose | Orally bioavailable | Detectable in tumor xenografts for up to 7 days | [8][9] |

Experimental Protocols

Western Blot Analysis for IAP Degradation and Signaling

-

Objective: To assess the effect of Tolinapant on the protein levels of cIAP1, cIAP2, and markers of apoptosis and necroptosis.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HH, SUP-T1, BW5147) are cultured under standard conditions.[1] Cells are treated with varying concentrations of Tolinapant or vehicle control for specified time periods.

-

Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: Membranes are blocked and then incubated with primary antibodies against cIAP1, cIAP2, XIAP, cleaved caspase-3, RIPK3, and other proteins of interest. After washing, membranes are incubated with HRP-conjugated secondary antibodies.

-

Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Tumor Xenograft Studies

-

Objective: To evaluate the anti-tumor efficacy of Tolinapant in a living organism.

-

Animal Models: Immunocompromised mice (e.g., SCID or BALB/c nude) or immunocompetent syngeneic models (e.g., AKR/J) are used.[1]

-

Tumor Implantation: A suspension of cancer cells (e.g., A375, MDA-MB-231, BW5147) is injected subcutaneously into the flank of the mice.[1][10]

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. Tolinapant is administered orally at specified doses and schedules.[9][10]

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers. Body weight is also monitored as a measure of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or at a specified time point. Tumors may be excised for pharmacodynamic analysis.[1]

Flow Cytometry for Immunogenic Cell Death Markers

-

Objective: To quantify the surface expression of DAMPs, such as calreticulin (CRT) and HSP70, following Tolinapant treatment.[5][6]

-

Cell Treatment: Cancer cell lines are treated with Tolinapant, with or without TNFα, for 24-72 hours.[5]

-

Staining: Cells are harvested and stained with fluorescently-labeled antibodies against CRT and HSP70. A viability dye is included to exclude dead cells from the analysis.

-

Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer. The percentage of cells positive for CRT and HSP70 in the viable cell population is quantified.[5]

Mandatory Visualizations

Caption: Tolinapant's dual inhibition of cIAP1 and XIAP promotes apoptosis and immune activation.

Caption: Workflow for preclinical evaluation of Tolinapant from in vitro to in vivo studies.

Caption: Logical flow from Tolinapant administration to anti-tumor efficacy.

References

- 1. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 3. selleckchem.com [selleckchem.com]

- 4. 2020 EHA: Characterization of ASTX660, an antagonist of cIAP1/2 and XIAP, in mouse models of T cell lymphoma – Astex [astx.com]

- 5. ASTX660, an antagonist of cIAP1/2 and XIAP, increases antigen processing machinery and can enhance radiation-induced immunogenic cell death in preclinical models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. aacrjournals.org [aacrjournals.org]

- 10. The preclinical pharmacokinetics of Tolinapant-A dual cIAP1/XIAP antagonist with in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. The preclinical pharmacokinetics of Tolinapant—A dual cIAP1/XIAP antagonist with in vivo efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Tolinapant's Role in Inducing Apoptosis in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tolinapant (ASTX660) is a potent, orally bioavailable, non-peptidomimetic dual antagonist of the cellular inhibitor of apoptosis proteins (cIAP1 and cIAP2) and the X-linked inhibitor of apoptosis protein (XIAP).[1][2] These IAP proteins are frequently overexpressed in cancer cells, contributing to tumor survival, chemoresistance, and poor prognosis by suppressing apoptosis.[2] Tolinapant restores apoptotic signaling pathways by inhibiting these key negative regulators, demonstrating promising anti-tumor activity in both preclinical models and clinical trials, particularly in T-cell lymphomas.[2][3][4] This technical guide provides an in-depth overview of Tolinapant's mechanism of action, focusing on its role in inducing apoptosis and other forms of programmed cell death in cancer cells. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of the core signaling pathways and experimental workflows.

Introduction to Tolinapant and its Targets

Apoptosis is a crucial process of programmed cell death essential for normal tissue homeostasis. Cancer cells often evade this process by overexpressing anti-apoptotic proteins, a key hallmark of cancer. The Inhibitor of Apoptosis (IAP) family of proteins are central regulators of apoptosis and cell survival signaling pathways.[2]

-

Cellular IAP1 and cIAP2 (cIAP1/2): These proteins act as E3 ubiquitin ligases that regulate the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, which promotes the transcription of pro-survival and inflammatory genes. They also suppress the formation of pro-apoptotic signaling complexes.

-

X-linked Inhibitor of Apoptosis Protein (XIAP): XIAP is the most potent endogenous inhibitor of caspases, directly binding to and inhibiting the activity of executioner caspases-3 and -7, as well as the initiator caspase-9.[5]

Tolinapant was developed to antagonize both cIAP1/2 and XIAP, thereby promoting apoptosis through multiple mechanisms.[2] By binding to the BIR3 domains of cIAP1/2, Tolinapant induces their auto-ubiquitination and subsequent proteasomal degradation. This leads to the stabilization of NF-κB-inducing kinase (NIK) and activation of the non-canonical NF-κB pathway, resulting in the production of cytokines like Tumor Necrosis Factor-alpha (TNF-α), which can further promote apoptosis via the extrinsic pathway.[2] Simultaneously, by antagonizing XIAP, Tolinapant liberates caspases from inhibition, allowing for the execution of the apoptotic program.

Signaling Pathways of Tolinapant-Induced Cell Death

Tolinapant's primary mechanism of action is the induction of apoptosis. However, under certain conditions, it can also trigger a form of programmed necrosis known as necroptosis.

Tolinapant-Induced Apoptosis

Tolinapant promotes apoptosis through both the intrinsic and extrinsic pathways by targeting IAP proteins.

-

Extrinsic Pathway: The degradation of cIAP1/2 by Tolinapant leads to an increase in TNF-α. TNF-α binds to its receptor, TNFR1, initiating the formation of Complex I. In the absence of cIAPs, Complex I is unstable and transitions to the pro-apoptotic Complex II (the apoptosome), which consists of FADD, TRADD, RIPK1, and pro-caspase-8. This complex facilitates the auto-activation of caspase-8, which in turn activates downstream executioner caspases like caspase-3 and -7, leading to apoptosis.

-

Intrinsic Pathway: Tolinapant's antagonism of XIAP prevents the inhibition of caspases-3, -7, and -9. This is particularly relevant when cancer cells are treated with chemotherapeutic agents or radiation, which induce mitochondrial outer membrane permeabilization (MOMP) and the release of pro-apoptotic factors like cytochrome c and Smac/DIABLO. Smac, an endogenous IAP antagonist, is mimicked by Tolinapant. By inhibiting XIAP, Tolinapant allows for the activation of the caspase cascade initiated by the intrinsic pathway.

Tolinapant-Induced Necroptosis

In apoptosis-resistant cancer cells, particularly those with deficient caspase-8 activity, Tolinapant can induce an alternative form of programmed cell death called necroptosis. This is a pro-inflammatory mode of cell death.[6]

The degradation of cIAP1/2 by Tolinapant prevents the ubiquitination of Receptor-Interacting Protein Kinase 1 (RIPK1).[6] In the absence of active caspase-8, de-ubiquitinated RIPK1 can interact with RIPK3 to form a complex known as the necrosome. The necrosome then phosphorylates and activates the Mixed Lineage Kinase Domain-Like (MLKL) protein. Phosphorylated MLKL oligomerizes and translocates to the plasma membrane, where it forms pores, leading to cell lysis and the release of damage-associated molecular patterns (DAMPs), which can stimulate an anti-tumor immune response.[6][7]

Quantitative Data on Tolinapant's Efficacy

The following tables summarize the quantitative data on the efficacy of Tolinapant in preclinical and clinical studies.

Table 1: In Vitro Efficacy of Tolinapant in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Conditions | Reference(s) |

| MDA-MB-231 | Triple-Negative Breast Cancer | <12 (BIR3-cIAP1), <40 (BIR3-XIAP) | SMAC-peptide interaction inhibition | [8] |

| ALK+ ALCL SUP-M2 | T-Cell Lymphoma | 20 ± 1 | With 10 ng/ml TNF-α | [9] |

| ALK+ ALCL SUP-M2 | T-Cell Lymphoma | 200 ± 100 | Without TNF-α | [10] |

| HH | Cutaneous T-Cell Lymphoma | >20,000 | With or without TNF-α | [9] |

Table 2: Clinical Efficacy of Tolinapant in T-Cell Lymphomas

| Indication | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Median Duration of Response (DOR) | Reference(s) |

| Peripheral T-Cell Lymphoma (PTCL) | 96 | 22.9% | 9.4% | 13.5% | 6.5 months | [3] |

| Cutaneous T-Cell Lymphoma (CTCL) | 50 | 28.0% | 4.0% | 24.0% | 8.8 months | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of Tolinapant.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on the quantitation of ATP, which is an indicator of metabolically active cells.

Materials:

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

96-well opaque-walled multiwell plates

-

Multichannel pipette

-

Plate shaker

-

Luminometer

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified, 5% CO2 atmosphere.

-

Treat the cells with various concentrations of Tolinapant (and/or other compounds like TNF-α) and incubate for the desired period (e.g., 24, 48, 72 hours).

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This flow cytometry-based assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Propidium Iodide (PI) solution

-

1X Binding Buffer

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Protocol:

-

Seed cells and treat with Tolinapant as described for the cell viability assay.

-

Harvest both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

Gate the cell populations to quantify viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cells.

Western Blotting for Apoptosis and Necroptosis Markers

This technique is used to detect and quantify specific proteins involved in the signaling pathways.

Materials:

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cIAP1, anti-XIAP, anti-cleaved caspase-3, anti-PARP, anti-p-RIPK1, anti-p-RIPK3, anti-p-MLKL, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Protocol:

-

Treat cells with Tolinapant and lyse them in ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL substrate and visualize the protein bands using an imaging system.

-

Quantify band intensities using densitometry software and normalize to a loading control like β-actin.

Co-Immunoprecipitation for SMAC-XIAP Interaction

This method is used to study the protein-protein interaction between SMAC and XIAP.

Materials:

-

Co-immunoprecipitation (Co-IP) lysis buffer

-

Anti-XIAP antibody

-

Protein A/G magnetic beads

-

Wash buffer

-

Elution buffer

-

Western blotting reagents

Protocol:

-

Treat cells with Tolinapant and lyse them in Co-IP lysis buffer.

-

Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C.

-

Incubate the pre-cleared lysate with an anti-XIAP antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 2-4 hours at 4°C.

-

Wash the beads several times with wash buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using elution buffer or by boiling in Laemmli sample buffer.

-

Analyze the eluted proteins by Western blotting using antibodies against XIAP and SMAC. A decrease in the amount of SMAC co-immunoprecipitated with XIAP in Tolinapant-treated cells indicates disruption of their interaction.

Experimental and Logical Workflow Visualization

The following diagrams illustrate a typical experimental workflow for evaluating Tolinapant and the logical relationship of its dual-mode of action.

Conclusion

Tolinapant represents a promising therapeutic strategy for cancers that have become reliant on the overexpression of IAP proteins for their survival. Its dual mechanism of action, targeting both cIAP1/2 and XIAP, allows it to effectively induce apoptosis through multiple signaling pathways. Furthermore, its ability to induce necroptosis in apoptosis-resistant settings and to modulate the immune system adds to its therapeutic potential. The quantitative data from preclinical and clinical studies underscore its efficacy, particularly in T-cell lymphomas. The experimental protocols and workflows provided in this guide offer a framework for researchers to further investigate the therapeutic potential of Tolinapant and other IAP antagonists in various cancer models. As our understanding of the intricate regulation of cell death pathways continues to grow, targeted therapies like Tolinapant will likely play an increasingly important role in the landscape of cancer treatment.

References

- 1. 2022 EHA: Preliminary Analysis of the Phase II Study Suing Tolinapant (ASTX6660) Monotherapy in 98 Peripheral T-Cell Lymphoma and 51 Cutaneous T-Cell Lymphoma Subjects with Relapsed Refractory Disease – Astex [astx.com]

- 2. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 3. onclive.com [onclive.com]

- 4. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2021 ASH: Combining the IAP Antagonist Tolinapant with a DNA Hypomethylating Agent Enhances Immunogenic Cell Death in Preclinical Models of T-Cell Lymphoma – Astex [astx.com]

- 7. astx.com [astx.com]

- 8. Clinical positioning of the IAP antagonist tolinapant (ASTX660) in colorectal cancer | bioRxiv [biorxiv.org]

- 9. ascopubs.org [ascopubs.org]

- 10. researchgate.net [researchgate.net]

The Architectural Blueprint of a Dual IAP Antagonist: A Technical Guide to the Fragment-Based Design of Tolinapant

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the fragment-based drug design (FBDD) process that led to the discovery and optimization of Tolinapant (ASTX660), a potent, non-peptidomimetic dual antagonist of the cellular Inhibitor of Apoptosis Proteins (cIAP1/2) and the X-linked Inhibitor of Apoptosis Protein (XIAP). Tolinapant was developed by Astex Pharmaceuticals using its proprietary FBDD platform and is currently under clinical investigation for various cancers.[1][2][3] This document outlines the core signaling pathways, experimental methodologies, and the structure-guided optimization that transformed millimolar-affinity fragments into a clinical candidate.

The Therapeutic Rationale: Targeting the IAP Family

The Inhibitor of Apoptosis (IAP) proteins are key regulators of cell survival and are frequently overexpressed in cancer cells, contributing to tumor growth and resistance to therapy.[4][5] Two members are of particular interest: XIAP, which directly binds and inhibits caspases-3, -7, and -9, and cIAP1/2, which are E3 ubiquitin ligases that regulate the NF-κB signaling pathway. The endogenous IAP antagonist, SMAC (Second Mitochondria-derived Activator of Caspases), promotes apoptosis by binding to IAPs and liberating caspases. Tolinapant was designed to mimic the action of SMAC, thereby promoting cancer cell death.[6][7][8]

The IAP Signaling Pathway

IAPs block apoptosis at critical junctures. XIAP directly neutralizes executioner caspases. Concurrently, cIAP1/2 ubiquitinate components of the TNF receptor signaling complex, leading to the activation of the pro-survival NF-κB pathway. Tolinapant dually antagonizes these mechanisms, promoting apoptosis and activating an immune response.[4][5]

The Discovery Engine: Fragment-Based Drug Design

The discovery of Tolinapant began with a fragment-based screening campaign to identify low molecular weight compounds that bind to the BIR3 domains of cIAP1 and XIAP. This approach allows for the exploration of chemical space with a smaller library and focuses on generating high-quality, efficient starting points for optimization.

FBDD Workflow for Tolinapant

The process progressed from identifying millimolar-affinity fragments through structure-based optimization to a potent, dual-nanomolar antagonist with favorable drug-like properties.[1][9]

Data-Driven Optimization: From Fragment to Candidate

The optimization process was guided by quantitative biochemical assays and X-ray crystallography. Initial non-peptidic fragments with millimolar affinities were identified and subsequently elaborated into a potent lead series.[1] Further optimization focused on improving metabolic stability and reducing off-target activity, particularly hERG inhibition, to yield the clinical candidate Tolinapant.[10][11]

Structure-Activity Relationship (SAR) Progression

The following table summarizes the key optimization steps from an initial fragment hit to the final clinical candidate, Tolinapant. Potency was assessed using a TR-FRET assay measuring the displacement of a fluorescently labeled SMAC peptide from the BIR3 domains of cIAP1 and XIAP.

Table 1: SAR Progression from Fragment Hit to Tolinapant

| Compound | Structure (Simplified) | cIAP1 BIR3 IC₅₀ (μM) | XIAP BIR3 IC₅₀ (μM) | Ligand Efficiency (LE) | Key Optimization Step |

|---|---|---|---|---|---|

| Fragment Hit | (Generic representation) | >1000 | >1000 | N/A | Initial screening hit. |

| Compound 7 | Pyrrolopyridine Core | 1.1 | 1.1 | 0.35 | Introduction of the core scaffold and key interactions. |

| Compound 21 | Addition of Piperazine | 0.011 | 0.021 | 0.35 | Addition of a piperazine moiety to occupy a key solvent-exposed pocket, significantly boosting potency. This became the lead compound. |

| Tolinapant (27) | Optimized Side Chain | 0.015 | 0.025 | 0.31 | Modification of the piperazine and core to improve metabolic stability (reduced CYP3A4 inhibition) and eliminate hERG activity, while retaining high potency. |

Data synthesized from J. Med. Chem. 2015, 58, 6223-40 and J. Med. Chem. 2018, 61, 7314-29.

Experimental Protocols

The development of Tolinapant relied on a suite of biochemical, cellular, and structural biology assays. The methodologies for the key experiments are detailed below.

Protein Expression and Purification

-

Constructs: Human XIAP BIR3 (residues 241-356) and cIAP1 BIR3 (residues 250-364) domains were cloned into pET vectors with N-terminal His-tags.

-

Expression: Proteins were expressed in E. coli BL21(DE3) cells. Expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) and cells were grown at low temperatures (e.g., 15-20 °C) overnight.

-

Purification: Cells were lysed by sonication. The soluble protein was purified using nickel-affinity chromatography followed by size-exclusion chromatography to ensure high purity and proper folding.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biochemical assay was the primary method for quantifying the binding affinity of compounds to the IAP BIR3 domains.

-

Principle: The assay measures the ability of a test compound to disrupt the interaction between the His-tagged BIR3 domain and a fluorescently labeled SMAC peptide (e.g., TAMRA-AVPI).

-

Reagents:

-

Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% Tween-20, 1 mM DTT.

-

Detection: Anti-His antibody conjugated to a Europium cryptate donor (Eu³⁺) and streptavidin-XL665 acceptor.

-

-

Protocol:

-

A mixture of the BIR3 protein and the fluorescent SMAC peptide was pre-incubated in assay buffer.

-

Serial dilutions of the test compound (Tolinapant or its precursors) in DMSO were added to the mixture in a 384-well plate.

-

The detection reagents (Eu³⁺-Ab and SA-XL665) were added and the plate was incubated for 1-2 hours at room temperature.

-

The TR-FRET signal was read on a compatible plate reader (e.g., PHERAstar) with excitation at 337 nm and emission measured at 620 nm (cryptate) and 665 nm (acceptor).

-

Data were normalized to controls (no inhibitor and no protein) and IC₅₀ values were calculated using a four-parameter logistic fit.

-

Cell Viability and Apoptosis Assays

These assays determined the functional effect of IAP antagonism in cancer cell lines.

-

Cell Lines: Various cancer cell lines, such as MDA-MB-231 (breast cancer) and A375 (melanoma), were used.[6]

-

CellTiter-Glo® Luminescent Cell Viability Assay:

-

Cells were seeded in 96-well plates and allowed to adhere overnight.

-

Cells were treated with serial dilutions of Tolinapant, often in combination with a sensitizing agent like TNFα (e.g., 1-10 ng/mL).

-

After a 24-72 hour incubation period, CellTiter-Glo® reagent was added according to the manufacturer's instructions.

-

Luminescence, which is proportional to the amount of ATP and thus the number of viable cells, was measured on a luminometer.

-

-

Caspase-Glo® 3/7 Assay:

-

This assay was performed similarly to the viability assay, but the Caspase-Glo® 3/7 reagent was added to measure the activity of executioner caspases, a direct marker of apoptosis.

-

Western Blotting for cIAP1 Degradation

This assay provided a pharmacodynamic readout of on-target cIAP1/2 antagonism.

-

Cells were treated with Tolinapant for various times (e.g., 1-24 hours).

-

Cells were lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein concentration was determined using a BCA assay.

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against cIAP1, XIAP, and a loading control (e.g., β-actin).

-

After washing, membranes were incubated with HRP-conjugated secondary antibodies and visualized using an enhanced chemiluminescence (ECL) substrate. A decrease in the cIAP1 band intensity indicated compound-induced degradation.

X-ray Crystallography

Structural biology was essential for the structure-based design approach.

-

Purified BIR3 protein was concentrated to 5-10 mg/mL.

-

The protein was incubated with a 2-3 fold molar excess of the fragment or compound.

-

Crystallization conditions were screened using vapor diffusion methods (sitting or hanging drop).

-

Crystals were cryoprotected and diffraction data were collected at a synchrotron source.

-

Structures were solved by molecular replacement using a known BIR3 structure, and the compound was modeled into the resulting electron density map. This provided atomic-level detail of the protein-ligand interactions, guiding subsequent chemical modifications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. astx.com [astx.com]

- 3. Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ASTX660, an antagonist of cIAP1/2 and XIAP, increases antigen processing machinery and can enhance radiation-induced immunogenic cell death in preclinical models of head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Strategies for the Discovery of Target-Specific or Isoform-Selective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Johnson et al., “A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins: 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1H,2H,3H-pyrrolo[3,2-b]pyridin-1-yl)-2-[(2R,5R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660).” J. Med. Chem., 2018 – Astex [astx.com]

- 10. A Fragment-Derived Clinical Candidate for Antagonism of X-Linked and Cellular Inhibitor of Apoptosis Proteins: 1-(6-[(4-Fluorophenyl)methyl]-5-(hydroxymethyl)-3,3-dimethyl-1 H,2 H,3 H-pyrrolo[3,2- b]pyridin-1-yl)-2-[(2 R,5 R)-5-methyl-2-([(3R)-3-methylmorpholin-4-yl]methyl)piperazin-1-yl]ethan-1-one (ASTX660) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Tolinapant Dihydrochloride: A Deep Dive into its Modulation of the NF-κB Signaling Pathway

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Tolinapant dihydrochloride (formerly ASTX660) is a potent, orally bioavailable, non-peptidomimetic small molecule antagonist of the Inhibitor of Apoptosis Proteins (IAPs), specifically targeting cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2][3] By disrupting the function of these key negative regulators of apoptosis and immune signaling, tolinapant unleashes a multi-faceted anti-tumor response. A critical component of its mechanism of action is the profound modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathways. This technical guide provides an in-depth exploration of the molecular interactions and cellular consequences of tolinapant's engagement with the NF-κB network, offering valuable insights for researchers in oncology and immunology.

Introduction to Tolinapant and the NF-κB Pathway

Tolinapant was developed through fragment-based drug design to mimic the function of the endogenous IAP antagonist, Second Mitochondria-derived Activator of Caspases (SMAC).[1] IAPs are frequently overexpressed in cancer cells, contributing to therapeutic resistance and tumor survival.[4] Tolinapant's dual antagonism of cIAP1/2 and XIAP positions it as a promising therapeutic agent.[2]

The NF-κB family of transcription factors plays a pivotal role in regulating a wide array of cellular processes, including inflammation, immunity, cell proliferation, and survival.[5] Dysregulation of the NF-κB pathway is a hallmark of many cancers, promoting a pro-tumorigenic microenvironment. There are two major NF-κB signaling cascades: the canonical and the non-canonical pathways.

-

The Canonical Pathway: Typically activated by pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α), this pathway is crucial for innate immunity and inflammation.[6] It involves the activation of the IκB kinase (IKK) complex, leading to the phosphorylation and subsequent degradation of the inhibitor of NF-κB alpha (IκBα).[7][8] This releases the p50/RelA (p65) heterodimer to translocate to the nucleus and activate the transcription of target genes.[9][10] cIAP1 and cIAP2 are essential for TNF-α-mediated canonical NF-κB activation through their E3 ligase activity, which leads to the ubiquitination of RIPK1.[11][12]

-

The Non-Canonical Pathway: This pathway is activated by a specific subset of TNF receptor superfamily members and is critical for the development of lymphoid organs and B-cell maturation.[13][14] A key player in this pathway is the NF-κB-inducing kinase (NIK).[15] Under basal conditions, a complex containing cIAP1/2 continuously targets NIK for proteasomal degradation.[13] Upon pathway activation, this degradation is inhibited, allowing NIK to accumulate and activate IKKα, which in turn phosphorylates and processes the p100 subunit to p52.[13][16] The resulting p52/RelB heterodimer then translocates to the nucleus to regulate gene expression.[13]

Tolinapant's Mechanism of Action on the NF-κB Pathway

Tolinapant exerts a dual effect on the NF-κB signaling network, primarily through its potent antagonism of cIAP1 and cIAP2.

Activation of the Non-Canonical NF-κB Pathway

The primary and most direct effect of tolinapant on NF-κB signaling is the robust activation of the non-canonical pathway. By binding to the BIR3 domain of cIAP1 and cIAP2, tolinapant induces a conformational change that triggers their auto-ubiquitination and subsequent proteasomal degradation.[12] The removal of the cIAP1/2 complex liberates NIK from its constitutive degradation, leading to its stabilization and accumulation.[17] Stabilized NIK then phosphorylates and activates IKKα, which in turn phosphorylates p100, leading to its processing into p52 and the formation of the active p52/RelB transcription factor complex.[13][16] This activation of the non-canonical pathway is a key contributor to the immunomodulatory effects of tolinapant.[17]

Modulation of the Canonical NF-κB Pathway

Tolinapant's effect on the canonical NF-κB pathway is more nuanced. By promoting the degradation of cIAP1 and cIAP2, tolinapant can attenuate the TNF-α-induced canonical NF-κB survival signaling.[12] In the absence of cIAP1/2, the formation of the pro-survival Complex I at the TNF receptor is impaired, leading to the formation of the pro-apoptotic Complex II.[12] This shifts the cellular response to TNF-α from survival to apoptosis. Therefore, while not directly inhibiting the core components of the canonical pathway, tolinapant sensitizes tumor cells to TNF-α-mediated cell death, a process that is normally counteracted by canonical NF-κB activation.[12][17]

Furthermore, tolinapant's antagonism of XIAP may also play a role. XIAP has been shown to participate in NF-κB signaling through its interaction with RIP2 in the context of NOD-like receptor signaling and by linking TGF-β and BMP signaling to TAK1 activation.[1][18] By inhibiting XIAP, tolinapant could potentially interfere with these specific pathways of NF-κB activation.

Quantitative Data

The following table summarizes the available quantitative data on the activity of tolinapant.

| Target | Assay Type | Parameter | Value | Reference(s) |

| cIAP1 (BIR3 domain) | Inhibition of SMAC-derived peptide interaction | IC50 | 12 nM | [1][18] |

| XIAP (BIR3 domain) | Inhibition of SMAC-derived peptide interaction | IC50 | < 40 nM | [1][18] |

Signaling Pathway and Experimental Workflow Visualizations

Tolinapant's Impact on NF-κB Signaling

References

- 1. XIAP induces NF-κB activation via the BIR1/TAB1 interaction and BIR1 dimerization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. XIAP Induces NF-kB Activation via the BIR1/TAB1 Interaction and BIR1 Dimerization (Journal Article) | OSTI.GOV [osti.gov]

- 3. Tolinapant (ASTX660) Dual IAP Antagonist (T-cell Lymphomas) – Astex [astx.com]

- 4. Astex Pharmaceuticals Announces That Tolinapant (ASTX660), a Novel Antagonist of Cellular and X-linked Inhibitors of Apoptosis Proteins, Has Been Granted Orphan Drug Designation for the Treatment of T-cell Lymphomas by the US FDA – Astex [astx.com]

- 5. An Expanded Interplay Network between NF-κB p65 (RelA) and E2F1 Transcription Factors: Roles in Physiology and Pathology [mdpi.com]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Stapling proteins in the RELA complex inhibits TNFα-induced nuclear translocation of RELA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. RELA - Wikipedia [en.wikipedia.org]

- 11. Both cIAP1 and cIAP2 regulate TNFα-mediated NF-κB activation | CiNii Research [cir.nii.ac.jp]

- 12. Clinical Positioning of the IAP Antagonist Tolinapant (ASTX660) in Colorectal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 16. youtube.com [youtube.com]

- 17. Antagonism of inhibitors of apoptosis proteins reveals a novel, immune response-based therapeutic approach for T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pnas.org [pnas.org]

In Vitro Sensitivity of Cancer Cell Lines to Tolinapant: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tolinapant (formerly ASTX660) is a novel, orally bioavailable, non-peptidomimetic small molecule that functions as a dual antagonist of the inhibitor of apoptosis proteins (IAPs), specifically cellular IAP1 (cIAP1), cIAP2, and X-linked IAP (XIAP).[1][2] IAPs are frequently overexpressed in cancer cells, contributing to tumor progression and resistance to therapy by inhibiting apoptosis.[3] Tolinapant mimics the function of the endogenous IAP antagonist SMAC (Second Mitochondria-derived Activator of Caspases), thereby promoting programmed cell death in malignant cells.[4][5] This technical guide provides a comprehensive overview of the in vitro sensitivity of various cancer cell lines to Tolinapant, details key experimental protocols for its evaluation, and illustrates its mechanisms of action through signaling pathway diagrams.

Data Presentation: In Vitro Sensitivity of Cancer Cell Lines to Tolinapant

The sensitivity of cancer cell lines to Tolinapant varies and is often enhanced by the presence of Tumor Necrosis Factor-alpha (TNF-α). The following tables summarize the available quantitative data on the half-maximal inhibitory concentration (IC50) of Tolinapant in different cancer cell lines.

| Cell Line | Cancer Type | IC50 (Tolinapant alone) | IC50 (Tolinapant + TNF-α) | Reference |

| T-Cell Lymphoma | ||||

| ALK+ ALCL | Anaplastic Large Cell Lymphoma | 200nM ± 100nM | 20nM ± 1nM | [6] |

| SUP-M2 | Anaplastic Large Cell Lymphoma | 200nM ± 100nM | 20nM ± 1nM | [6] |

| HH | Cutaneous T-Cell Lymphoma | > 20µM | > 20µM | [6] |

| Triple-Negative Breast Cancer | ||||

| MDA-MB-231 | Breast Adenocarcinoma | Not specified | Apoptosis induced | [7] |

| Colorectal Cancer | ||||

| HCT116 | Colorectal Carcinoma | Modest growth inhibition | Significant sensitivity | [8] |

| HT29 | Colorectal Adenocarcinoma | Modest growth inhibition | Significant sensitivity | [8] |

| SW620 | Colorectal Adenocarcinoma | Modest growth inhibition | Significant sensitivity | [8] |

| DLD-1 | Colorectal Adenocarcinoma | Modest growth inhibition | Significant sensitivity | [8] |

| LoVo | Colorectal Adenocarcinoma | Modest growth inhibition | Significant sensitivity | [8] |

| Melanoma | ||||

| A375 | Malignant Melanoma | Not specified | Apoptosis induced | [7] |

| SK-MEL-28 | Malignant Melanoma | Not specified | Apoptosis induced | [7] |

| Bladder Cancer | ||||

| Various | Bladder Cancer | Not specified | Synergistically induces necroptosis with TNF-α upon apoptosis inhibition | [5] |

Note: A screen of 36 colorectal cancer cell lines showed that while Tolinapant alone had modest growth inhibitory effects, the presence of TNF-α led to significant sensitivity in a high number of these lines.[8]

Experimental Protocols

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

This protocol is adapted from the manufacturer's instructions and is a common method for assessing the effect of Tolinapant on cell viability.[9][10]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Tolinapant (ASTX660)

-

TNF-α (optional)

-

Opaque-walled 96-well plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in an opaque-walled 96-well plate at a density predetermined to ensure logarithmic growth during the experiment. The final volume per well should be 100 µL. Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.

-